2-Methyl-6-(oxiran-2-yl)pyridine

Catalog No.
S8907714
CAS No.
91929-52-1
M.F
C8H9NO
M. Wt
135.16 g/mol
Availability
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2-Methyl-6-(oxiran-2-yl)pyridine

CAS Number

91929-52-1

Product Name

2-Methyl-6-(oxiran-2-yl)pyridine

IUPAC Name

2-methyl-6-(oxiran-2-yl)pyridine

Molecular Formula

C8H9NO

Molecular Weight

135.16 g/mol

InChI

InChI=1S/C8H9NO/c1-6-3-2-4-7(9-6)8-5-10-8/h2-4,8H,5H2,1H3

InChI Key

SYPUSOJEWTYLPP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C2CO2

2-Methyl-6-(oxiran-2-yl)pyridine is a chemical compound characterized by the presence of a pyridine ring substituted with a methyl group and an oxirane (epoxide) group. Its molecular formula is C9H11NOC_9H_{11}NO and it has a molecular weight of approximately 149.19 g/mol . The compound's structure features a six-membered nitrogen-containing heterocycle (pyridine) with a methyl group at the 2-position and an oxirane moiety at the 6-position, which contributes to its unique chemical reactivity and potential applications in various fields, including medicinal chemistry and materials science.

Due to its functional groups:

  • Oxidation: The compound can be oxidized to yield pyridine carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide under acidic conditions.
  • Reduction: Reduction reactions can convert the oxirane ring into diols, typically using lithium aluminum hydride or sodium borohydride.
  • Substitution: The oxirane ring is reactive and can undergo nucleophilic substitution reactions, leading to various substituted pyridine derivatives when treated with nucleophiles such as amines or thiols in the presence of a base.

These reactions highlight the compound's versatility as an intermediate in synthetic organic chemistry.

Research into the biological activity of 2-Methyl-6-(oxiran-2-yl)pyridine suggests potential applications in drug development. Its ability to undergo ring-opening reactions makes it a candidate for studying enzyme-catalyzed reactions involving epoxides. The compound is being investigated for its antiviral and anticancer properties, indicating its relevance in pharmaceutical research .

The synthesis of 2-Methyl-6-(oxiran-2-yl)pyridine can be achieved through several methods:

  • Nucleophilic Substitution: A common method involves reacting pyridine derivatives with epichlorohydrin under basic conditions. The nitrogen atom in the pyridine ring attacks the epoxide, leading to the formation of the desired product.
  • Continuous Flow Reactors: In industrial settings, continuous flow reactors are often utilized for consistent product quality and yield. This method allows for better control over reaction conditions compared to traditional batch processes.
  • Catalytic Approaches: The use of catalysts, such as magnetically recoverable nano-catalysts, has been explored to enhance reaction efficiency and facilitate product separation .

2-Methyl-6-(oxiran-2-yl)pyridine has diverse applications across multiple fields:

  • Chemistry: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
  • Biology: The compound is used in studies focusing on enzyme-catalyzed reactions involving epoxides.
  • Medicine: It shows promise in drug development, particularly for antiviral and anticancer agents.
  • Industry: The compound is also utilized in producing polymers, resins, and materials with specific chemical properties .

Research into the interactions of 2-Methyl-6-(oxiran-2-yl)pyridine with biological systems is ongoing. Its reactivity allows it to form various intermediates that can participate in further chemical transformations. Such interactions may lead to insights regarding its mechanism of action in biological contexts, particularly concerning its potential therapeutic effects .

Several compounds share structural similarities with 2-Methyl-6-(oxiran-2-yl)pyridine, each exhibiting unique properties:

Compound NameStructure FeaturesUnique Aspects
2-MethylpyridinePyridine ring with a methyl groupLacks oxirane functionality; less versatile
3-MethylpyridinePyridine ring with a methyl group at the 3-positionSimilar reactivity but different positional effects
OxiranecarbonitrilesContains an oxirane ringUsed in similar synthetic applications but lacks pyridine
4-EthylpyridinePyridine ring with an ethyl groupDifferent substitution pattern affects reactivity

The uniqueness of 2-Methyl-6-(oxiran-2-yl)pyridine lies in its dual functionality, combining both oxirane and pyridine rings. This allows it to participate in a broader range of

XLogP3

0.7

Hydrogen Bond Acceptor Count

2

Exact Mass

135.068413911 g/mol

Monoisotopic Mass

135.068413911 g/mol

Heavy Atom Count

10

Dates

Last modified: 11-21-2023

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